molecular formula C12H14N2O4 B13134427 ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate

ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate

Cat. No.: B13134427
M. Wt: 250.25 g/mol
InChI Key: RBGNALGUSUWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidinone derivative. One common method includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Reaction with phenyl isocyanate: The oxazolidinone derivative is then reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored as a chiral auxiliary in asymmetric synthesis.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Research: It is used as a tool compound to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The oxazolidinone ring is crucial for this activity, as it interacts with the ribosomal RNA.

Comparison with Similar Compounds

Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can be compared with other oxazolidinone derivatives, such as:

    Linezolid: A well-known antibacterial agent with a similar oxazolidinone core structure.

    Tedizolid: Another antibacterial agent with enhanced potency and a similar mechanism of action.

    Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinone derivatives

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate

InChI

InChI=1S/C12H14N2O4/c1-2-17-11(15)13-9-3-5-10(6-4-9)14-7-8-18-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15)

InChI Key

RBGNALGUSUWEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N2CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.